(S)-Acenocoumarol - 66556-78-3

(S)-Acenocoumarol

Catalog Number: EVT-1441621
CAS Number: 66556-78-3
Molecular Formula: C19H15NO6
Molecular Weight: 353.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Acenocoumarol is the less potent enantiomer of the racemic drug acenocoumarol, a 4-hydroxycoumarin derivative. [] While the (R)-enantiomer is primarily responsible for the anticoagulant effect, (S)-Acenocoumarol serves as a valuable tool in scientific research, particularly in studying drug metabolism, enzyme kinetics, and drug interactions. [, , ] Its rapid clearance from the system makes it suitable for investigations requiring short-term observation. []

Molecular Structure Analysis

(S)-Acenocoumarol shares its core structure with other 4-hydroxycoumarins, featuring a coumarin ring system. [] The presence of a nitro group at the 4' position distinguishes acenocoumarol from warfarin. [] Specific structural details of (S)-Acenocoumarol, such as bond lengths, angles, and spatial arrangement, require further investigation using techniques like X-ray crystallography or computational modeling.

Chemical Reactions Analysis

(S)-Acenocoumarol undergoes biotransformation primarily through hydroxylation reactions in the liver, similar to other 4-hydroxycoumarins. [] The primary sites of hydroxylation are the 6-, 7-, and 8- positions on the coumarin ring. [] Cytochrome P450 (CYP) enzymes, particularly CYP2C9, play a crucial role in catalyzing these reactions. [, , ] The specific metabolic pathways and product profiles of (S)-Acenocoumarol in different biological systems warrant further exploration.

Mechanism of Action

The mechanism of action of (S)-Acenocoumarol is primarily studied in the context of its interaction with drug-metabolizing enzymes, rather than its anticoagulant effect. [, , ] It acts as a substrate for CYP2C9, potentially competing with other drugs metabolized by the same enzyme. [, ] This interaction can lead to alterations in the pharmacokinetics of co-administered drugs, resulting in either enhanced or reduced drug effects. [, ]

Applications

7.1. Studying Enzyme Kinetics and Drug Metabolism: (S)-Acenocoumarol serves as a valuable probe substrate for studying the activity and inhibition kinetics of CYP2C9. [, ] Its rapid clearance and known metabolic pathways allow for precise measurements of enzyme activity and inhibition constants. [, , ] Researchers use (S)-Acenocoumarol to understand the role of CYP2C9 in drug metabolism and to screen for potential drug interactions. [, , ]

7.2. Investigating Drug Interactions: (S)-Acenocoumarol is used to assess the potential of new drugs or compounds to interact with CYP2C9 and alter the pharmacokinetics of co-administered medications. [, , , , , ] By monitoring the changes in (S)-Acenocoumarol pharmacokinetic parameters (e.g., clearance, half-life) in the presence of another drug, researchers can identify potential drug interactions. [, , , ] This information is crucial for predicting and managing potential adverse events in clinical settings.

7.3. Pharmacogenetic Studies: (S)-Acenocoumarol is used in pharmacogenetic studies to understand the impact of genetic variations in drug-metabolizing enzymes on drug response. [, , , , ] Studies have shown that polymorphisms in the CYP2C9 gene can significantly influence the clearance and elimination of (S)-Acenocoumarol. [, , , ] These findings highlight the importance of considering genetic factors in personalized medicine.

7.4. Investigating Hepatic Uptake Processes: Studies using (S)-Acenocoumarol have shed light on the saturable hepatic uptake processes of 4-hydroxycoumarins. [] Research has revealed a potential hepatic binding site for (S)-Acenocoumarol, suggesting a role for active transport mechanisms in its hepatic disposition. [] This knowledge contributes to a better understanding of drug distribution and elimination processes.

(R)-Acenocoumarol

  • Compound Description: (R)-Acenocoumarol is the other enantiomer of the racemic drug acenocoumarol. It exhibits a longer half-life and contributes more significantly to the anticoagulant effect compared to (S)-acenocoumarol [, , ].
  • Relevance: (R)-Acenocoumarol is a stereoisomer of (S)-acenocoumarol, differing only in the spatial arrangement of atoms around a chiral center. Despite similar structures, they display different pharmacological properties, particularly in their metabolic clearance and anticoagulant potency [, , ].

6-Hydroxyacenocoumarol

  • Compound Description: 6-Hydroxyacenocoumarol is a major metabolite of both (R)-acenocoumarol and (S)-acenocoumarol, formed via hydroxylation primarily by CYP2C9 [, ].
  • Relevance: 6-Hydroxyacenocoumarol is a product of (S)-acenocoumarol metabolism, highlighting the role of CYP2C9 in its biotransformation [, ].

7-Hydroxyacenocoumarol

  • Compound Description: 7-Hydroxyacenocoumarol represents a major metabolite of both (R)- and (S)-acenocoumarol, generated via hydroxylation reactions mainly catalyzed by CYP2C9 [, ].
  • Relevance: Similar to 6-Hydroxyacenocoumarol, 7-Hydroxyacenocoumarol is a product of (S)-acenocoumarol metabolism and underscores the importance of CYP2C9 in its biotransformation [, ].

8-Hydroxyacenocoumarol

  • Compound Description: 8-Hydroxyacenocoumarol is a minor metabolite of both (R)- and (S)-acenocoumarol. CYP2C9 contributes to its formation [].
  • Relevance: While a minor metabolite, 8-Hydroxyacenocoumarol further illustrates the metabolic pathways of (S)-acenocoumarol involving CYP2C9 [].

(S)-Warfarin

  • Compound Description: (S)-Warfarin is the more potent enantiomer of the racemic drug warfarin, another commonly used anticoagulant [, , ]. It is primarily metabolized by CYP2C9 [, ].
  • Relevance: (S)-Warfarin shares structural similarities and a similar mechanism of action with (S)-acenocoumarol. Both are 4-hydroxycoumarin derivatives and act as vitamin K antagonists [, , ]. The metabolism of both compounds is stereoselective for the S-enantiomers []. Furthermore, CYP2C9 plays a crucial role in the metabolism of both (S)-warfarin and (S)-acenocoumarol, making them susceptible to similar drug interactions [, , ].

(R)-Warfarin

  • Compound Description: (R)-Warfarin is the less potent enantiomer of warfarin and is also metabolized by CYP2C9, although to a lesser extent than (S)-warfarin [, ].
  • Relevance: (R)-Warfarin serves as a point of comparison to understand the stereoselective metabolism of 4-hydroxycoumarin anticoagulants like (S)-acenocoumarol. Notably, while CYP2C9 is the major enzyme for S-enantiomers, other CYP enzymes are more involved in the metabolism of R-enantiomers, highlighting the complexities of drug metabolism and potential for drug interactions [, , ].

Phenprocoumon

  • Compound Description: Phenprocoumon is another 4-hydroxycoumarin derivative used as an oral anticoagulant. CYP2C9 contributes to its metabolism, although other CYP enzymes may also play a role [, ].
  • Relevance: Phenprocoumon, (S)-acenocoumarol, and warfarin all belong to the 4-hydroxycoumarin class of anticoagulants and share a similar mechanism of action, inhibiting vitamin K epoxide reductase. This similarity extends to their metabolic pathways, with CYP2C9 playing a significant role in their clearance. Understanding these shared metabolic pathways is crucial for predicting potential drug interactions and individualizing therapy [, ].

Tolbutamide

  • Compound Description: Tolbutamide is an oral antidiabetic drug primarily metabolized by CYP2C9 [].
  • Relevance: The metabolic pathway of tolbutamide involving CYP2C9 highlights the potential for drug interactions with (S)-acenocoumarol, as co-administration may lead to competitive inhibition of CYP2C9, affecting the clearance of both drugs [].

Phenylbutazone

  • Compound Description: Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that was found to increase the plasma unbound fraction of (S)-acenocoumarol []. It causes an intrahepatic redistribution of (S)-acenocoumarol and stimulates the biliary excretion of free (S)-acenocoumarol metabolites [].
  • Relevance: Phenylbutazone demonstrates the potential for drug interactions with (S)-acenocoumarol, affecting its distribution, metabolism, and excretion, ultimately impacting its therapeutic efficacy [].

Sulfaphenazole

  • Compound Description: Sulfaphenazole is a sulfonamide antibiotic and a potent inhibitor of CYP2C9 [, ].
  • Relevance: Sulfaphenazole serves as a tool to study the involvement of CYP2C9 in the metabolism of (S)-acenocoumarol. Its inhibitory effects highlight the potential for drug interactions with (S)-acenocoumarol and other drugs metabolized by CYP2C9, potentially leading to increased drug exposure and adverse effects [, ].

Omeprazole

  • Compound Description: Omeprazole is a proton pump inhibitor commonly prescribed to reduce gastric acid production. It has been shown to inhibit the metabolism of several drugs, including some metabolized by CYP2C9 [, ].
  • Relevance: While omeprazole did not affect (S)-acenocoumarol pharmacokinetics in a specific study [], its known inhibitory effects on CYP2C9 warrant caution in clinical practice due to the potential for drug interactions [, ].

Tamsulosin

  • Compound Description: Tamsulosin is an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH) [].
  • Relevance: A study demonstrated that tamsulosin did not significantly affect the pharmacokinetics or pharmacodynamics of (S)-acenocoumarol, suggesting a low risk of clinically relevant drug interactions [].

Piroxicam

  • Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to interact with acenocoumarol [].
  • Relevance: Piroxicam significantly reduces acenocoumarol enantiomer clearance, particularly affecting the more active R-isomer, highlighting a potentially significant drug interaction that could lead to increased anticoagulant effects and bleeding risk [].

Fluindione

  • Compound Description: Fluindione is another 4-hydroxycoumarin derivative used as an oral anticoagulant. Like acenocoumarol, its metabolism is influenced by CYP2C9 and VKORC1 polymorphisms [].
  • Relevance: Fluindione and (S)-acenocoumarol are both vitamin K antagonists and share a similar mechanism of action. Their overlapping metabolic pathways involving CYP2C9 and VKORC1 highlight the importance of pharmacogenetic testing for personalized dosing and predicting potential drug interactions [].

Nateglinide

  • Compound Description: Nateglinide is a meglitinide class of antidiabetic drugs mainly metabolized by CYP2C9 [].

Indocyanine Green (ICG)

  • Compound Description: Indocyanine green (ICG) is a dye primarily used in medical diagnostics to assess liver function. It is eliminated from the body almost exclusively by the liver [].
  • Relevance: While not structurally related to (S)-acenocoumarol, ICG serves as a tool in pharmacokinetic studies to assess hepatic clearance, which is also a key factor in (S)-acenocoumarol elimination [, ].

Properties

CAS Number

66556-78-3

Product Name

(S)-Acenocoumarol

IUPAC Name

4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one

Molecular Formula

C19H15NO6

Molecular Weight

353.33

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1

InChI Key

VABCILAOYCMVPS-HNNXBMFYSA-N

SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O

Synonyms

(S)-4-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one; (-)-3-(α-Acetonyl-4-nitrobenzyl)-4-hydroxycoumarin; (-)-Acenocoumarin; (S)-(-)-Acenocoumarol; (S)-(-)-Nicoumalone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.